molecular formula C4H2ClIS B1601333 2-Chloro-5-iodothiophene CAS No. 28712-49-4

2-Chloro-5-iodothiophene

Cat. No. B1601333
CAS RN: 28712-49-4
M. Wt: 244.48 g/mol
InChI Key: IJEUNSXYUQTZPT-UHFFFAOYSA-N
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Description

2-Chloro-5-iodothiophene (CIT) is an organosulfur compound with a molecular formula of C3H3ClIOS. It is a colorless, volatile liquid that is soluble in organic solvents and insoluble in water. CIT has been studied for its potential applications in pharmaceuticals, agrochemicals, and polymers. CIT is a low-toxicity compound and is considered to be environmentally friendly.

Scientific Research Applications

Photoelectron Spectroscopy Studies

The valence shell photoelectron spectrum of iodothiophenes, closely related to 2-Chloro-5-iodothiophene, has been studied to understand electron correlation and relativistic effects. These studies are crucial for characterizing ionized states and assessing the formation of satellite states in such compounds. The research provides insights into molecular orbital models of ionization and the behavior of π-orbitals in halothiophenes (Trofimov et al., 2002).

Photoinduced Reactions

The photoinduced reactions of 2-iodothiophene, a compound similar to 2-Chloro-5-iodothiophene, have been studied in various solvents. This research helps in understanding the photoproducts and reaction kinetics under different conditions, providing a basis for applications in photochemistry (Herrera et al., 2011).

Polymerization Kinetics

The controlled polymerization of halothiophenes, including 2-bromo-3-hexyl-5-iodothiophene and 2-iodo-3-hexyl-5-bromothiophene, has been studied using UV-Vis spectroscopy. Understanding the polymerization rate constants and the effects of additives like LiCl is critical for synthesizing high molecular weight polydodecylthiophene, a material with potential applications in electronics and materials science (Lamps & Catala, 2011).

Photogeneration of Heteroaryl Cations

Studies on halothiophenes, including 2-Chloro-, 2-bromo-, and 2-iodothiophenes, have been conducted to explore the photogeneration of heteroaryl cations. This research is significant for understanding the mechanisms of photochemical dehalogenation and the formation of heteroaryl cations, which are important in organic synthesis and photoreactions (Raviola et al., 2016).

properties

IUPAC Name

2-chloro-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEUNSXYUQTZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480296
Record name 2-Chloro-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodothiophene

CAS RN

28712-49-4
Record name 2-Chloro-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-iodothiophene
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Reactant of Route 4
2-Chloro-5-iodothiophene
Reactant of Route 5
2-Chloro-5-iodothiophene

Citations

For This Compound
23
Citations
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
… of NOS, a mixture consisting of 95 % of 2chloro-5-iodothiophene, 5 % of 2,5-dichloro… method of Wirth ct 111.," which gave 2-chloro-5iodothiophene in 53 % yield. The chlorination of 3-…
Number of citations: 21 actachemscand.org
Z Polívka, J Holubek, E Svátek… - Collection of …, 1981 - cccc.uochb.cas.cz
… Its reaction with 2-chloro-5-iodothiophene afforded the alcohol XIII which was transformed via the chloride XIV and the nitrile XV to [2-(5-chloro-2-thienylthio)-4-fluorophenyl]acetic acid (…
Number of citations: 6 cccc.uochb.cas.cz
M Rajšner, J Metyšová, M Protiva - Collection of Czechoslovak …, 1970 - cccc.uochb.cas.cz
… The starting compound of the synthesis was 2-chloro-5-iodothiophene (III) 4 which was obtained by iodination of 2-chlorothiophene5 (procedure according to ref.The reaction of this …
Number of citations: 1 cccc.uochb.cas.cz
S Gronowitz, A Hallberg… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… 2-Chloro-5-iodothiophene gave after 72 hours of reaction unreacted starting material, 25% of 2-chlorothiophene and about 20% of 2-chloro-5-methoxythiophene, according to glc …
Number of citations: 21 onlinelibrary.wiley.com
R GONCALVES, EV BROWN - The Journal of Organic Chemistry, 1952 - ACS Publications
PREPARATION OF THIOPHANTHRENEQUINONES. I 699 the standard methods given in the literaturewith the exception of 5-chloroand 5-bromo-2-iodothiophene which were prepared …
Number of citations: 16 pubs.acs.org
H Suzuki, T Iwao, T Sugiyama - Bulletin of the …, 1974 - repository.kulib.kyoto-u.ac.jp
… Taking advantage of the different reactivities of two dissimilar halogen atoms, 2— chloro-5-iodothiophene and 2-bromo-5-iodothiophene were converted into 5-chlorothiophene-2-…
Number of citations: 9 repository.kulib.kyoto-u.ac.jp
Y Goldberg, H Alper - The Journal of Organic Chemistry, 1993 - ACS Publications
Catalytic amounts of 70% perchloric acid (0.1-10, mostly 0.1-1, mol%, based on substrate) initiate the regioselective halogenation of activated aromatics [mesitylene, 1, 3-…
Number of citations: 86 pubs.acs.org
T Sone, K Sakai, K Kuroda - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
… b) Ullmann Reaction of 2-Chloro-5-iodothiophene (IX). The procedure was a modification of the method used for the preparation of 2-iodothiophene from thiophene.*) Nitric acid (d 1.42; …
Number of citations: 12 www.journal.csj.jp
CG Swain, AD Ketley - Journal of the American Chemical Society, 1955 - ACS Publications
… Attempts to extendthis reaction to thiophene, 2.5- dimethylthiophene, 2,5-diiodothiophene and 2chloro-5-iodothiophene resulted in the formation of intractable tars, even …
Number of citations: 23 pubs.acs.org
GA Chotana, VA Kallepalli, RE Maleczka Jr… - Tetrahedron, 2008 - Elsevier
… Borylation of 2-chloro-5-iodothiophene (20a and 20b) The general borylation procedure A was applied to 2-chloro-5-iodothiophene (122 mg, 0.5 mmol, 1 equiv) and HBPin (109 μL, 96 …
Number of citations: 85 www.sciencedirect.com

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